molecular formula C19H26N2O4 B354884 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940468-56-4

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

Cat. No. B354884
CAS RN: 940468-56-4
M. Wt: 346.4g/mol
InChI Key: LTUBGWQAQCANFE-UHFFFAOYSA-N
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Description

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid, also known as BACA, is an important organic acid used in a variety of scientific applications. BACA is a cyclic anhydride of 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)benzoic acid, which is a derivative of benzoic acid. BACA has a wide range of applications in synthetic organic chemistry, biochemistry, and pharmaceuticals. It is used in the synthesis of a variety of compounds, including peptides, proteins, and other biomolecules. BACA also has applications in the study of biochemical pathways and the development of drugs.

Scientific Research Applications

Chemical Synthesis Applications

  • Decarboxylative Condensation Reactions : A study demonstrated the reaction between acetoacetic acid and 2-cyclohexen-1-one, facilitated by aniline catalysts, leading to decarboxylative condensation products. This reaction is an example of creating complex molecules from simpler precursors through decarboxylation, relevant to the synthesis of cyclohexanecarboxylic derivatives (YasudaMichiko, 1975).

  • Palladium-Catalyzed Cyclization : Research on the palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines highlights a method to synthesize 2-anilinohydroisoindoline-1,3-diones. This process illustrates the utility of cyclohexanecarboxylic acid derivatives in creating nitrogen-containing heterocycles, which are significant in medicinal chemistry (Il Yoon & C. Cho, 2015).

  • Multicomponent Reaction Synthesis : A method involving the reaction between 2-formylbenzoic acid, various anilines, and HCN leads to the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones. This study showcases the application of cyclohexanecarboxylic acid derivatives in multicomponent reactions, offering a pathway to complex organic compounds with potential biological activities (T. Opatz & D. Ferenc, 2005).

  • Carbonylation of Alkanes : A study on the vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes into carboxylic acids underlines the importance of cyclohexanecarboxylic acid derivatives in the field of carbonylation. This research provides insights into the synthesis of carboxylic acids from alkanes, a crucial step in organic synthesis and industrial chemistry (P. Reis et al., 2005).

  • Carboxylation Reactions : Another significant application is highlighted in the development of a photoinduced carboxylation reaction of benzylic and aliphatic C-H bonds with CO2. This reaction pathway offers a direct method to convert hydrocarbons to carboxylic acids, demonstrating the versatility of cyclohexanecarboxylic acid derivatives in synthesizing environmentally benign products (N. Ishida et al., 2019).

properties

IUPAC Name

2-[[3-(butylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-2-3-11-20-17(22)13-7-6-8-14(12-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,12,15-16H,2-5,9-11H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUBGWQAQCANFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

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